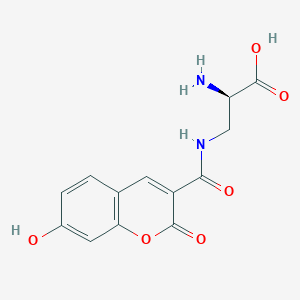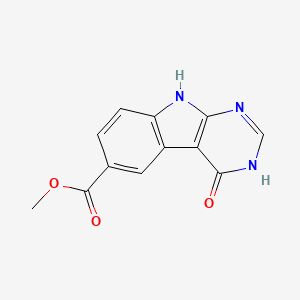
(R)-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound features a unique structure that includes a chromene ring, which is a fused benzene and pyrone ring system, and an amino acid moiety. The presence of the chromene ring imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid can be achieved through multi-component reactions. One such method involves the use of 7-hydroxy-2H-chromen-2-one as a starting material, which undergoes O-acylation with 4-chlorobenzoyl chloride in the presence of triethylamine in dichloromethane at 20°C for 1 hour . This intermediate can then be further reacted with appropriate amino acid derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the chromene ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromene ring can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromone derivative, while reduction of the carbonyl group can yield a chromanol derivative .
Scientific Research Applications
Chemistry
In chemistry, ®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biology, this compound is studied for its potential role in various biochemical pathways. Its ability to interact with proteins and enzymes makes it a valuable tool for probing biological systems.
Medicine
In medicine, ®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid is investigated for its potential therapeutic properties. Compounds containing the chromene ring have shown promise in treating conditions such as inflammation, cancer, and neurodegenerative diseases .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of ®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid involves its interaction with specific molecular targets. The chromene ring can interact with proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acids with chromene rings, such as 7-hydroxy-2-oxo-chromene-3-carboxylic acid ethyl ester and 7-hydroxycoumarin derivatives .
Uniqueness
What sets ®-2-amino-3-(7-hydroxy-2-oxo-2H-chromene-3-carboxamido)propanoic acid apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H12N2O6 |
|---|---|
Molecular Weight |
292.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C13H12N2O6/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19)/t9-/m1/s1 |
InChI Key |
CXHGZENYYVZNDO-SECBINFHSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NC[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)
![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)

![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)

